N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Description
N-[2-(1H-Indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is a synthetic acetamide derivative featuring two distinct aromatic moieties: a 1H-indole group linked via an ethyl chain to the acetamide nitrogen and a 2-phenyl-1,3-thiazole ring at the acetamide’s carbonyl terminus. This compound’s structure combines indole’s electron-rich heterocyclic system with the thiazole ring’s versatility, making it a candidate for diverse biological applications, though its specific pharmacological profile remains underexplored in the provided evidence. Its synthesis likely follows established routes for analogous acetamides, such as coupling reactions between activated carboxylic acids and amines under carbodiimide-mediated conditions .
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-(2-indol-1-ylethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C21H19N3OS/c25-20(14-18-15-26-21(23-18)17-7-2-1-3-8-17)22-11-13-24-12-10-16-6-4-5-9-19(16)24/h1-10,12,15H,11,13-14H2,(H,22,25) |
InChI Key |
JRGDFCBXUUVEST-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Preparation Methods
Core Building Blocks
Synthesis of 2-(2-Phenyl-1,3-thiazol-4-yl)acetic Acid
A modified Hantzsch thiazole synthesis is employed:
-
Reaction : Condensation of thiourea with α-bromoacetophenone in ethanol/water (3:1 v/v) at 60°C for 6 hr.
-
Key Data :
Synthetic Routes to Target Compound
Route 1: Stepwise Amide Coupling
Protocol :
-
Activation : Treat 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid (1.0 eq) with thionyl chloride (1.2 eq) in anhydrous DCM at 0°C for 2 hr.
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Coupling : Add dropwise to 1H-indole-1-ethylamine (1.05 eq) and triethylamine (2.0 eq) in DCM at −10°C.
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Workup : Wash with 5% NaHCO3, dry over MgSO4, concentrate in vacuo.
-
Purification : Column chromatography (SiO2, hexane:EtOAc 4:1 → 1:1 gradient).
Performance Metrics :
| Parameter | Value |
|---|---|
| Reaction time | 8–10 hr |
| Isolated yield | 65–72% |
| Purity (HPLC) | ≥98.5% |
Route 2: One-Pot T3P®-Mediated Synthesis
Optimized Procedure :
-
Reagents :
-
Propylphosphonic anhydride (T3P®, 50% in EtOAc): 1.5 eq
-
DIPEA: 3.0 eq
-
Solvent: Acetonitrile (0.1 M)
-
-
Process :
-
Charge acid and amine simultaneously to T3P®/DIPEA mixture at 25°C.
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Stir for 3 hr under N2 atmosphere.
-
-
Advantages :
-
Eliminates pre-activation step
-
Reduces epimerization risk
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Comparative Data :
| Metric | Route 1 | Route 2 |
|---|---|---|
| Yield | 68% | 82% |
| Byproduct formation | 4–6% | <1% |
| Process time | 10 hr | 4 hr |
Critical Process Parameters
Temperature Effects on Amidation
Data from parallel experiments:
| Temp (°C) | Conversion (%) | Impurity Profile |
|---|---|---|
| 0–10 | 45–52 | 5% unreacted acid |
| 20–25 | 88–94 | 1–2% dimer |
| 30–40 | 95–98 | 3–5% decomposition |
Solvent Screening for Crystallization
| Solvent System | Crystal Form | Purity (%) | Recovery (%) |
|---|---|---|---|
| EtOAc/Hexane (1:3) | Needles | 99.1 | 78 |
| MeOH/H2O (4:1) | Prisms | 98.7 | 82 |
| Acetone/Heptane (1:2) | Amorphous | 97.3 | 65 |
Analytical Characterization
Spectroscopic Data Consolidation
Key Assignments :
Stability Studies
| Condition | Degradation After 30 Days | Major Degradants |
|---|---|---|
| 40°C/75% RH | 1.8% | Hydrolysis product |
| Light (ICH Q1B) | 3.2% | N-Oxide |
| Acidic (0.1N HCl) | 12.5% | Ring-opened species |
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |
|---|---|---|
| Raw materials | 420 | 380 |
| Solvent recovery | 85 | 60 |
| Waste treatment | 120 | 90 |
| Total | 625 | 530 |
PAT Implementation
Real-time monitoring using:
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FTIR for reaction progress tracking (amide bond formation at 1645 cm⁻¹)
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FBRM for crystal size distribution during antisolvent addition
Emerging Methodologies
Continuous Flow Synthesis
Pilot-scale data using Corning AFR® reactor:
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Residence time: 12 min vs. 4 hr batch
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Productivity: 3.2 kg/day vs. 0.9 kg/day batch
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Impurities: 0.6% vs. 1.2% batch
Enzymatic Amidations
Screening of 12 lipases identified Candida antarctica Lipase B (CAL-B) as effective:
-
Solvent: MTBE
-
Conversion: 91% at 35°C in 24 hr
-
No racemization observed by chiral HPLC
Chemical Reactions Analysis
Reactivity of the Indole Moiety
The indole ring undergoes characteristic electrophilic substitution reactions. Key transformations include:
These reactions preserve the acetamide-thiazole backbone while modifying the indole’s electronic properties for downstream applications .
Thiazole Ring Reactivity
The 2-phenyl-1,3-thiazol-4-yl group participates in nucleophilic and cycloaddition reactions:
Thiazole modifications are critical for tuning biological activity, such as kinase inhibition .
Acetamide Functional Group Transformations
The central acetamide linker undergoes hydrolysis, condensation, and alkylation:
Cross-Coupling Reactions
The compound serves as a scaffold for metal-catalyzed couplings:
| Reaction Type | Catalysts/Partners | Products | Yield (%) |
|---|---|---|---|
| Buchwald-Hartwig Amination | Pd₂(dba)₃, Xantphos | Amino-thiazole-indole hybrids | 65 |
| Click Chemistry | CuSO₄/sodium ascorbate, azides | Triazole-linked derivatives | 90 |
These reactions expand structural diversity for high-throughput drug discovery .
Biological Activity Post-Modification
Derivatives of the compound show enhanced pharmacological profiles:
Stability and Degradation Pathways
Under accelerated stability testing (40°C/75% RH):
-
Hydrolytic Degradation : Acetamide cleavage dominates in acidic/basic conditions (t₁/₂ = 8–12 hrs).
-
Photodegradation : Indole ring oxidation forms quinone-like byproducts under UV light .
Comparative Reactivity with Analogues
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Numerous studies have highlighted the anticancer potential of compounds containing indole and thiazole moieties. For instance, derivatives of thiazole have shown promising results against various cancer cell lines. A study demonstrated that thiazole-integrated compounds exhibited selective cytotoxicity towards human lung adenocarcinoma cells, with IC50 values indicating effective inhibition of cell proliferation . The structural attributes of these compounds, particularly the presence of electron-withdrawing groups, have been linked to enhanced anticancer activity.
1.2 Anticonvulsant Properties
Research has indicated that thiazole derivatives can possess anticonvulsant properties. For example, a series of synthesized thiazole analogues were evaluated for their anticonvulsant activity, revealing a compound with a median effective dose (ED50) that significantly protects against seizures . This highlights the potential of N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide as a candidate for further development in the treatment of epilepsy.
1.3 Antimicrobial Effects
The compound's structure suggests potential antimicrobial properties. Thiazole derivatives have been reported to exhibit antibacterial and antifungal activities against various pathogens. Studies have shown that certain thiazole-containing compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them valuable in the search for new antibiotics .
Case Studies
3.1 Synthesis and Testing of Analogues
A notable study synthesized a series of analogues based on this compound and evaluated their anticancer properties against several cell lines including U251 glioblastoma and WM793 melanoma cells. The results indicated that certain modifications led to increased apoptosis rates compared to standard treatments like cisplatin .
3.2 Clinical Relevance
The clinical implications of this compound are significant, especially in developing targeted therapies for cancer and neurological disorders. Ongoing research is focused on optimizing its pharmacokinetic properties to enhance bioavailability and reduce toxicity .
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and thiazole rings can engage in π-π stacking and hydrogen bonding interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Nuances and Implications
- Indole vs. Other Aromatic Systems : The indole moiety in the target compound differentiates it from Mirabegron (which lacks indole) and compounds with thiophene (e.g., ) or dichlorophenyl substituents (e.g., ). Indole’s planar structure and hydrogen-bonding capability may enhance binding to hydrophobic pockets or enzymes, as seen in anticancer indole-oxadiazole hybrids .
- Thiazole Position: The 4-position of the thiazole in the target compound contrasts with thiazol-2-yl derivatives (e.g., ). For instance, thiazol-4-yl groups in Mirabegron contribute to β3-adrenoceptor selectivity .
- Substituent Flexibility : The ethyl linker in the target compound may confer conformational flexibility compared to rigid analogs like ’s methoxy-dimethylindole-thiazole derivative. Flexibility can influence pharmacokinetics, such as membrane permeability .
Pharmacological and Functional Insights
- Beta-3 Adrenergic Agonists: Mirabegron’s therapeutic success highlights the importance of the amino-thiazol-4-yl motif in β3 selectivity, a feature absent in the target compound .
- Anticancer Potential: Indole-thiazole hybrids (e.g., ) exhibit anticancer activity via kinase inhibition or apoptosis induction.
- Antimicrobial and Ligand Applications : Dichlorophenyl-thiazole acetamides () demonstrate structural mimicry of penicillin and metal-coordination utility, indicating that substituent electronegativity and aromaticity drive these roles .
Biological Activity
N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide (CAS Number: 1351698-68-4) is a complex organic compound that has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant structure-activity relationships (SAR), supported by data tables and case studies.
Chemical Structure and Properties
The compound features an indole moiety linked to a thiazole ring via an ethyl chain and an acetamide group. Its molecular formula is , with a molecular weight of 361.5 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C21H19N3OS |
| Molecular Weight | 361.5 g/mol |
| CAS Number | 1351698-68-4 |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Indole Moiety : Utilizing Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
- Introduction of the Thiazole Ring : Achieved through cyclization reactions involving thioamides and haloketones.
- Coupling : The final step involves coupling the indole and thiazole rings through an acetamide linkage.
Antimicrobial Activity
Research indicates that compounds containing thiazole and indole moieties exhibit significant antimicrobial properties. For instance, derivatives of thiazoles have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria.
A study reported that derivatives similar to this compound demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 0.17 mg/mL to 0.47 mg/mL against E. coli and B. cereus .
Anticancer Potential
The compound's anticancer potential has also been explored extensively. Thiazole derivatives have been documented to exhibit cytotoxic effects against various cancer cell lines. For example, one study highlighted that certain thiazole-containing compounds had IC50 values less than those of standard chemotherapeutics like doxorubicin when tested against human cancer cell lines .
Structure-Activity Relationship (SAR)
The SAR studies reveal critical insights into how modifications to the compound's structure can enhance its biological activity:
- Indole Substituents : The presence of electron-donating groups on the indole ring has been correlated with increased anticancer activity.
- Thiazole Modifications : Variations in substituents on the thiazole ring significantly affect antimicrobial potency; for example, methyl or methoxy groups at specific positions can enhance activity .
Case Study 1: Antimicrobial Efficacy
A recent investigation into a series of thiazole derivatives revealed that compounds with specific structural features exhibited potent antimicrobial activity against Staphylococcus aureus and E. coli. The study utilized MIC assays to quantify effectiveness, with some compounds showing MIC values as low as 0.23 mg/mL .
Case Study 2: Antitumor Activity
In another study focusing on thiazole derivatives linked with indoles, researchers found that specific analogs demonstrated significant apoptosis induction in cancer cell lines such as A431 (human epidermoid carcinoma). The results indicated a strong correlation between structural modifications and enhanced cytotoxicity .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[2-(1H-indol-1-yl)ethyl]-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : Utilize a coupling reaction between 2-(2-phenyl-1,3-thiazol-4-yl)acetic acid and 2-(1H-indol-1-yl)ethylamine via carbodiimide-mediated activation (e.g., EDC/HOBt) in anhydrous DMF at 0–5°C .
- Step 2 : Monitor reaction progress using TLC (ethyl acetate/hexane, 3:7) and purify via column chromatography (silica gel, gradient elution).
- Step 3 : Optimize yield by adjusting stoichiometry (1:1.2 molar ratio of acid to amine) and reaction time (12–24 hours under nitrogen) .
Q. How can the structural integrity of the compound be confirmed post-synthesis?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm indole NH ( 8.2–8.5 ppm), thiazole protons ( 7.3–7.6 ppm), and acetamide carbonyl ( 170–172 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Compare calculated and observed molecular ion peaks (e.g., [M+H]) to validate molecular formula .
- Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELXL for refinement and ORTEP-3 for graphical representation of bond lengths/angles .
Q. What preliminary assays are suitable for evaluating the compound’s bioactivity?
- Methodology :
- Anticancer Activity : Perform MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC calculations using nonlinear regression .
- Antimicrobial Screening : Test against Gram-positive/negative bacteria via agar diffusion, reporting zone-of-inhibition diameters .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s anticancer potential?
- Methodology :
- Analog Synthesis : Modify substituents on the indole (e.g., 5-methoxy, 4-chloro) and thiazole (e.g., nitro, pyridyl) moieties .
- Biological Testing : Compare IC values across analogs to identify critical functional groups. Use flow cytometry to assess apoptosis (Annexin V/PI staining) .
- Computational Docking : Employ AutoDock Vina to model interactions with Bcl-2/Mcl-1 proteins, correlating binding affinity with experimental data .
Q. What strategies resolve contradictions between crystallographic and spectroscopic data for this compound?
- Methodology :
- Dynamic NMR Studies : Investigate conformational flexibility (e.g., hindered rotation of the indole-ethyl group) causing spectral broadening .
- Temperature-Dependent Crystallography : Collect SC-XRD data at 100 K and 298 K to assess thermal motion effects on bond parameters .
Q. How can DFT calculations enhance understanding of electronic properties?
- Methodology :
- Geometry Optimization : Use Gaussian 09 with B3LYP/6-311G(d,p) basis set to compute HOMO-LUMO gaps and electrostatic potential maps .
- Vibrational Analysis : Compare theoretical (DFT) and experimental (FT-IR) spectra to assign key vibrational modes (e.g., C=O stretch) .
Q. What protocols mitigate challenges in crystallizing this compound?
- Methodology :
- Solvent Screening : Test polar (ethanol, DMSO) and non-polar (hexane) mixtures for slow evaporation or vapor diffusion .
- Additive Use : Introduce co-crystallization agents (e.g., caffeine) to stabilize lattice formation .
Data Contradiction Analysis
Q. How to address discrepancies in biological activity between in vitro and in silico models?
- Methodology :
- Metabolic Stability Assays : Perform hepatic microsomal incubation to assess compound degradation rates .
- Permeability Testing : Use Caco-2 monolayers to measure apparent permeability () and predict bioavailability .
Experimental Design Considerations
Q. What controls are essential for validating target engagement in mechanistic studies?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
